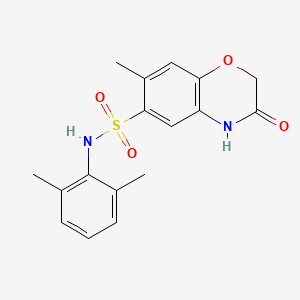![molecular formula C21H21N3O B5775611 N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide](/img/structure/B5775611.png)
N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide, also known as MPQP, is a novel chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways in the brain.
科学的研究の応用
N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The compound has shown promising results in preclinical studies for the treatment of schizophrenia, Huntington's disease, and Parkinson's disease. N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide has also been shown to improve cognitive functions in animal models of cognitive impairment.
作用機序
N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide exerts its pharmacological effects by selectively inhibiting PDE10A, an enzyme that regulates the levels of cyclic nucleotides in the brain. By inhibiting PDE10A, N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide increases the levels of cyclic nucleotides, leading to enhanced intracellular signaling pathways and improved neuronal function. The selective inhibition of PDE10A by N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is believed to be responsible for its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide have been extensively studied in animal models. N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide has been shown to increase the levels of cyclic nucleotides in the brain, leading to enhanced neuronal function and improved cognitive performance. The compound has also been shown to modulate the levels of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide has several advantages for lab experiments, including its high potency and selectivity for PDE10A, which allows for precise modulation of intracellular signaling pathways. The compound also has good pharmacokinetic properties, including good brain penetration and a long half-life, which make it suitable for in vivo studies. However, the synthesis of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is a complex process that requires expertise in organic chemistry, and the compound is relatively expensive, which may limit its use in some research settings.
将来の方向性
There are several future directions for the research of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide. One area of focus is the development of more efficient and cost-effective synthesis methods for the compound. Another area of interest is the investigation of the therapeutic potential of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide and its effects on intracellular signaling pathways in the brain. Finally, the development of more selective and potent inhibitors of PDE10A, based on the structure of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide, may lead to the discovery of new therapeutic agents for the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is a novel chemical compound that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. The compound exerts its pharmacological effects by selectively inhibiting PDE10A, leading to enhanced intracellular signaling pathways and improved neuronal function. While the synthesis of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is a complex process that requires expertise in organic chemistry, the compound has several advantages for lab experiments, including its high potency and selectivity for PDE10A. There are several future directions for the research of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide, including the development of more efficient synthesis methods, investigation of its therapeutic potential in other disorders, and the development of more selective and potent inhibitors of PDE10A.
合成法
The synthesis of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide involves a series of chemical reactions starting with the condensation of 2-aminobenzonitrile with 2-phenylacetyl chloride to form 2-(2-phenylacetyl)benzonitrile. The resulting compound is then subjected to a series of reactions involving reduction, cyclization, and amidation to yield N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide. The synthesis of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is a complex process that requires expertise in organic chemistry and careful control of reaction conditions.
特性
IUPAC Name |
N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-24-14-13-17-20(16-9-5-6-10-18(16)22-21(17)24)23-19(25)12-11-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDKMPGUPGKKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C3=CC=CC=C3N=C21)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5775529.png)
![3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5775533.png)

![4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5775538.png)


![N-isobutyl-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5775572.png)


![3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5775599.png)



![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)